molecular formula C9H10ClNO3 B8061069 Methyl 6-chloro-4-methoxy-2-methylnicotinate

Methyl 6-chloro-4-methoxy-2-methylnicotinate

Cat. No.: B8061069
M. Wt: 215.63 g/mol
InChI Key: IKLXJLHENJYNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-4-methoxy-2-methylnicotinate is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the nicotinate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-4-methoxy-2-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methoxy-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-methoxy-2-methylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-chloro-4-methoxy-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-methoxy-2-methylnicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to altered metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 6-chloro-4-methoxy-2-methylnicotinate is unique due to the specific arrangement of its functional groups. The presence of both a chloro and a methoxy group on the nicotinate ring imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to its analogs. Additionally, the methyl group at the 2nd position enhances its stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

methyl 6-chloro-4-methoxy-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-8(9(12)14-3)6(13-2)4-7(10)11-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLXJLHENJYNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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